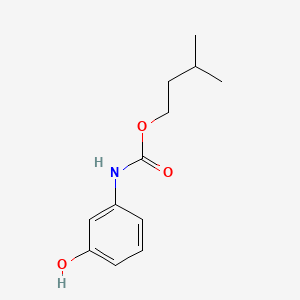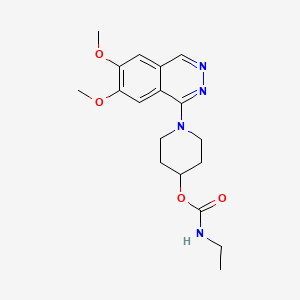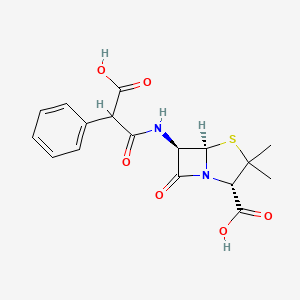
西立伐他汀
描述
Cerivastatin is a synthetic member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. It was marketed by Bayer A.G. under the brand names Baycol and Lipobay in the late 1990s. Cerivastatin is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol . it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, a severe adverse reaction .
作用机制
西立伐他汀通过竞争性抑制羟甲基戊二酰辅酶 A 还原酶发挥作用。该酶负责将羟甲基戊二酰辅酶 A 转化为甲羟戊酸,胆固醇的前体。通过抑制该酶,西立伐他汀降低了肝细胞中胆固醇的合成,导致低密度脂蛋白受体的上调和低密度脂蛋白胆固醇从循环中摄取的增加 .
科学研究应用
西立伐他汀因其在各个领域的应用而被广泛研究:
化学: 它作为一种模型化合物用于研究他汀类药物的合成和反应性。
生物学: 西立伐他汀用于研究参与胆固醇生物合成和调节的生物学途径。
医学: 它曾用于临床降低胆固醇水平和降低心血管事件的风险。研究继续探索其潜在益处和风险。
生化分析
Biochemical Properties
Cerivastatin’s primary role in biochemical reactions is to inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, cerivastatin reduces cholesterol synthesis in hepatic cells, leading to upregulation of LDL receptors and increased hepatic uptake of LDL-cholesterol from the circulation . This interaction is competitive, meaning cerivastatin binds to the active site of HMG-CoA reductase, preventing the natural substrate from binding .
Cellular Effects
Cerivastatin has several effects on various cell types and cellular processes. It improves endothelial dysfunction, possesses anti-inflammatory, antioxidant, anticoagulant, antithrombotic, antiproliferative, plaque-stabilizing, immunomodulatory, and angiogenic effects . It also influences cell signaling pathways by inhibiting the synthesis of isoprenoid intermediates, which are essential for the post-translational modification of proteins involved in intracellular signaling . This inhibition affects the activity of small GTP-binding proteins such as Ras and Rho, which play critical roles in cell proliferation and migration .
Molecular Mechanism
At the molecular level, cerivastatin exerts its effects by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonate, reducing cholesterol biosynthesis . The decrease in cholesterol levels leads to upregulation of LDL receptors on hepatic cells, enhancing the clearance of LDL-cholesterol from the bloodstream . Additionally, cerivastatin’s inhibition of isoprenoid synthesis affects the localization and function of small GTP-binding proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cerivastatin have been observed to change over time. Studies have shown that cerivastatin’s pharmacokinetics are linear, with maximum plasma concentration and area under the concentration-time curve proportional to the dose . No accumulation is observed on repeated administration . Cerivastatin’s long-term effects include potential myopathy and rhabdomyolysis, particularly at higher doses .
Dosage Effects in Animal Models
In animal models, the effects of cerivastatin vary with different dosages. Studies have demonstrated that cerivastatin’s lipid-lowering efficacy is dose-dependent, with higher doses resulting in more significant reductions in serum cholesterol levels . Higher doses also increase the risk of adverse effects, such as myopathy and rhabdomyolysis . The threshold for these toxic effects is dose-dependent, with higher doses posing a greater risk .
Metabolic Pathways
Cerivastatin is metabolized via hepatic pathways, primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4 . These enzymes catalyze the demethylation of the benzylic methyl ether moiety and the hydroxylation of the 6-isopropyl substituent, leading to the formation of active metabolites . These metabolites contribute to cerivastatin’s overall activity and are excreted in the feces and urine .
Transport and Distribution
Cerivastatin is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 0.3 L/kg . It is readily absorbed from the gastrointestinal tract, with peak plasma concentrations reached 2 to 3 hours post-administration . Cerivastatin is primarily distributed to the liver, the target site of action, where it exerts its lipid-lowering effects .
Subcellular Localization
Cerivastatin’s subcellular localization is influenced by its inhibition of isoprenoid synthesis, which affects the localization of small GTP-binding proteins such as Ras and Rho . These proteins require isoprenylation for proper membrane localization and function . By inhibiting isoprenoid synthesis, cerivastatin disrupts the localization and function of these proteins, affecting various cellular processes .
准备方法
西立伐他汀是一种合成的、对映异构体纯的吡啶衍生物。合成包括几个步骤,包括形成氟苯基-吡啶核心和添加二羟基庚酸侧链 。 西立伐他汀的工业生产涉及使用各种试剂和催化剂,以确保最终产品的纯度和功效 .
化学反应分析
西立伐他汀会发生几种类型的化学反应,包括:
氧化: 西立伐他汀会发生氧化生物转化反应,主要由细胞色素 P450 酶催化,导致形成活性代谢物.
还原: 虽然不太常见,但在特定条件下会发生还原反应。
取代: 西立伐他汀会发生取代反应,特别是在存在强亲核试剂的情况下。
常见试剂和条件: 反应通常涉及细胞色素 P450 酶等试剂,条件包括生理 pH 值和温度.
相似化合物的比较
西立伐他汀与其他他汀类药物(如洛伐他汀、辛伐他汀、普伐他汀、氟伐他汀、阿托伐他汀和瑞舒伐他汀)进行比较。与洛伐他汀、辛伐他汀和普伐他汀不同,西立伐他汀是完全合成的,而它们是从真菌中提取的 。 它以微克剂量的高效力而闻名,但与其他他汀类药物相比,它也具有更高的引起横纹肌溶解症的风险 。 西立伐他汀独特的结构,特别是其氟苯基-吡啶核心,使其具有独特的药理学特征 .
类似化合物
- 洛伐他汀
- 辛伐他汀
- 普伐他汀
- 氟伐他汀
- 阿托伐他汀
- 瑞舒伐他汀
西立伐他汀独特的性质及其从市场上撤回,突出了药物开发中平衡疗效和安全性的重要性。
属性
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERZIQQUAZTOL-ANMDKAQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022786 | |
| Record name | Cerivastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Highly solubility | |
| Record name | Cerivastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation., When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/, Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/ | |
| Record name | Cerivastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CERIVASTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
145599-86-6 | |
| Record name | Cerivastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerivastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerivastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cerivastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CERIVASTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)

![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)


![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)





